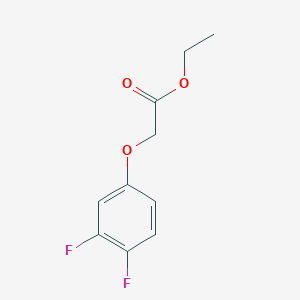

Ethyl 2-(3,4-difluoro-phenoxy)acetate

Description

Ethyl 2-(3,4-difluoro-phenoxy)acetate is an ethyl ester derivative featuring a phenoxy group substituted with two fluorine atoms at the 3- and 4-positions of the benzene ring, linked to an acetate moiety. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and influence molecular interactions .

Properties

IUPAC Name |

ethyl 2-(3,4-difluorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-2-14-10(13)6-15-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDDYRQUELHGFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-(3,4-difluoro-phenoxy)acetate serves as a precursor in the synthesis of various biologically active compounds. Its structural similarity to other active molecules allows it to be utilized in drug design and development.

Case Studies

- Heterocyclic Compounds : Research has shown that derivatives of this compound can lead to the synthesis of new heterocycles with potential therapeutic applications. For instance, studies have demonstrated the successful synthesis of compounds like 6-hydroxypyrimidine and quinolin derivatives using this compound as a starting material .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, making it a candidate for developing new drugs targeting enzyme-related diseases. The presence of fluorine enhances binding affinity due to increased metabolic stability.

Agrochemical Applications

The compound is also explored in the development of agrochemicals. Its unique properties allow it to serve as an effective herbicide or pesticide.

Data Table: Agrochemical Properties

| Property | Value |

|---|---|

| Solubility in Water | Low |

| Stability under UV Light | High |

| Biological Activity | Moderate to High |

Material Science

In materials science, this compound is being studied for its potential use in developing advanced materials with specific thermal and chemical properties.

Applications in Polymer Chemistry

- The compound can be used as a monomer or additive in polymer formulations, enhancing properties such as thermal resistance and mechanical strength.

Mechanism of Action

The mechanism by which Ethyl 2-(3,4-difluoro-phenoxy)acetate exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 2-(4-fluorophenoxy)acetate (CAS 2248-56-8)

- Structure : Single fluorine at the para position (4-fluoro).

- Synthesis: Achieved via alkylation of 4-fluorophenol with ethyl bromoacetate, yielding up to 95.6% under optimized conditions .

Ethyl 2-(2,4-difluorophenyl)acetate

- Structure : Fluorines at 2- and 4-positions on the phenyl ring.

- Crystal Structure : Stabilized by π-π interactions (centroid distance: ~3.8 Å) and weak C–H···O hydrogen bonds. The 2-fluoro substituent introduces steric hindrance, altering crystal packing compared to the 3,4-difluoro isomer .

- Applications : Used as a pharmaceutical intermediate, highlighting the role of fluorine positioning in bioactivity .

Ethyl 3,4-dichloro-2-(difluoromethoxy)phenylacetate (CAS 1807178-53-5)

- Structure : Combines chlorine and difluoromethoxy substituents.

- Properties : Higher molecular weight (299.1 g/mol) and lipophilicity compared to the target compound, suggesting differences in solubility and membrane permeability .

Physicochemical Properties

*Inferred from analogues like Ethyl 2-(2,4-difluorophenyl)acetate .

Biological Activity

Ethyl 2-(3,4-difluoro-phenoxy)acetate is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a difluorophenoxy moiety, enhances its reactivity and biological activity. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₀F₂O₃. The presence of fluorine atoms in the compound contributes to its thermal stability and influences its electron distribution, which can enhance binding affinity to biological targets.

The mechanism of action for this compound is primarily linked to its ability to interact with various enzymes and receptors in biological systems. The fluorine atoms can increase the compound's metabolic stability and alter its pharmacokinetic properties, making it a valuable candidate for drug design.

Biological Activity

1. Enzyme Inhibition:

Research indicates that compounds with similar structures have shown potential as enzyme inhibitors. For example, studies on related phenoxyacetic acid derivatives suggest that they can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating diseases like cancer and inflammation .

2. Cytotoxicity:

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells suggests a mechanism that could be harnessed for anticancer therapies .

3. Antimicrobial Activity:

this compound has been evaluated for its antimicrobial properties. Preliminary data indicate that it may possess activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .

Case Studies

Several case studies have explored the biological activity of related compounds:

- Case Study 1: A study on ethyl 4,4-difluoro-4-phenoxyacetoacetate highlighted its role as a precursor in synthesizing biologically active heterocycles. These derivatives exhibited significant cytotoxicity against cancer cells, suggesting similar potential for this compound .

- Case Study 2: Research focusing on fluorinated amidoximes demonstrated that structural modifications could lead to enhanced inhibitory effects on specific enzymes. This finding supports the hypothesis that this compound could be optimized for greater biological efficacy through similar modifications .

Comparative Analysis

The following table summarizes the characteristics and biological activities of this compound compared to related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₁₀H₁₀F₂O₃ | Cytotoxicity against cancer cells |

| Ethyl 4,4-difluoro-4-phenoxyacetoacetate | C₁₁H₉F₂O₃ | Precursor for heterocycles |

| Ethyl 2-(2-fluorophenoxy)acetate | C₉H₉FO₃ | Moderate enzyme inhibition |

| Ethyl 2-(4-fluorophenoxy)acetate | C₉H₉FO₃ | Antimicrobial activity |

Q & A

Q. What are optimized synthetic routes for Ethyl 2-(3,4-difluoro-phenoxy)acetate, and how can reaction conditions influence yield?

The synthesis typically involves esterification of 3,4-difluorophenoxyacetic acid with ethanol under acidic catalysis. A method analogous to the preparation of 2,4-dichlorophenoxy acetate can be adapted:

- Dissolve 3,4-difluorophenoxyacetic acid (0.01 mol) in ethanol, add concentrated H₂SO₄ (1 ml), and reflux for 4–6 hours.

- Quench the reaction in ice water, filter the product, and recrystallize from ethanol.

Key variables : - Catalyst : Sulfuric acid vs. p-toluenesulfonic acid (affects side reactions).

- Solvent : Ethanol vs. methanol (impacts ester purity).

- Temperature : Prolonged reflux may degrade heat-sensitive intermediates.

Yield optimization requires monitoring via TLC or HPLC (e.g., ethyl acetate chromatograms in ).

Q. How can purity and structural integrity be validated for this compound?

Use a multi-technique approach:

- NMR : Compare H/C spectra with computational predictions (e.g., DEPT for carbonyl confirmation).

- HPLC : Reference retention times against standards (e.g., ethyl acetate analogs in ).

- Mass spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., gas-phase ion energetics in ).

- Elemental analysis : Verify %C, %H, %F (deviation >0.3% indicates impurities).

Q. What are common byproducts during synthesis, and how can they be mitigated?

- Unreacted acid : Detectable via IR (broad O-H stretch ~2500–3000 cm⁻¹). Mitigate by increasing ethanol molar excess.

- Di-ester formation : Possible if excess acid is present. Use stoichiometric control (1:1.2 acid:ethanol ratio).

- Fluorine displacement : Monitor via F NMR; avoid harsh conditions (e.g., >100°C) to prevent defluorination .

Advanced Research Questions

Q. How do electronic effects of 3,4-difluoro substitution influence reactivity in nucleophilic acyl substitutions?

The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., hydrolysis or aminolysis). Computational studies (DFT/B3LYP) can quantify:

Q. What crystallographic challenges arise when determining the solid-state structure of this compound?

-

Disorder in ethoxy groups : Common in flexible esters. Mitigate via low-temperature data collection (100 K).

-

Weak diffraction : Fluorine atoms reduce crystal symmetry. Use synchrotron radiation or SHELXL for refinement .

-

Twinned crystals : Resolve using PLATON or OLEX2 . Example

Parameter Value Space group P2₁/c R-factor <5% C-F bond length 1.34 Å (±0.02)

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

- Dynamic effects : Rotameric equilibria in the ethoxy group cause splitting in H NMR. Use variable-temperature NMR (VT-NMR) to coalesce signals (e.g., 298 K vs. 323 K ).

- Solvent artifacts : CDCl₃ may shift fluorine signals. Compare with DMSO-d₆ spectra.

- DFT limitations : Basis sets (e.g., 6-311+G(d,p)) may underestimate fluorine’s anisotropic effects. Apply corrections using empirical scaling factors .

Q. What strategies are effective for studying its biological activity in enzyme inhibition assays?

- Target selection : Prioritize enzymes with hydrophobic active sites (fluorine enhances binding via CH-π interactions).

- Competitive assays : Use fluorescent probes (e.g., dansyl-labeled substrates) to quantify IC₅₀.

- Metabolic stability : Assess ester hydrolysis in liver microsomes (e.g., LC-MS/MS to track degradation ).

Example data from analogs:

| Enzyme | IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| Carboxylesterase 1 | 12.3 | 1.5 |

| Chymotrypsin | >100 | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.